molecular formula C14H20O B13445567 1-(4-(Tert-pentyl)phenyl)propan-1-one

1-(4-(Tert-pentyl)phenyl)propan-1-one

Cat. No.: B13445567
M. Wt: 204.31 g/mol
InChI Key: BYPHHFPLNRCWDW-UHFFFAOYSA-N
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Description

1-(4-(tert-Pentyl)phenyl)propan-1-one is a propiophenone derivative featuring a tert-pentyl (2-methylbutan-2-yl) substituent at the para position of the aromatic ring. Its molecular formula is $ \text{C}{14}\text{H}{20}\text{O} $, with an average molecular mass of 204.31 g/mol (approximated from tert-butyl analogs) . Structurally, the tert-pentyl group introduces significant steric bulk and electron-donating effects, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one

InChI

InChI=1S/C14H20O/c1-5-13(15)11-7-9-12(10-8-11)14(3,4)6-2/h7-10H,5-6H2,1-4H3

InChI Key

BYPHHFPLNRCWDW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C(C)(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-(Tert-pentyl)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-tert-pentylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tert-pentyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(4-(Tert-pentyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-pentyl)phenyl)propan-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name Substituent(s) Key Data/Findings Reference
1-(4-(tert-Butyl)phenyl)propan-1-one tert-Butyl (para) Synthesized via C-O coupling (68% yield); selective α-position reactivity .
1-(4-Chlorophenyl)propan-1-one Chloro (para) Coupling yield: 67% ; electron-withdrawing group enhances electrophilicity.
1-(4-Bromophenyl)propan-1-one Bromo (para) Coupling yield: 60–63% ; similar reactivity to chloro derivatives.
1-(4-Methoxyphenyl)propan-1-one Methoxy (para) Electron-donating group; used in UV filters (e.g., avobenzone derivatives) .
1-(4-(Methylsulfonyl)phenyl)propan-1-one Methylsulfonyl (para) High-yield synthesis (91%) via thiol addition; polar substituent enhances stability .
1-(4-(Trifluoromethyl)phenyl)propan-1-one Trifluoromethyl (para) Coupling yield: 64% ; strong electron-withdrawing effects.

Key Trends

Thiophene derivatives (e.g., 1-(5-bromothiophen-2-yl)propan-1-one) show lower yields (50–58%), likely due to heteroaromatic ring constraints .

Electronic Effects :

  • Electron-withdrawing groups (Cl, Br, CF₃) enhance electrophilicity at the ketone α-position, facilitating coupling reactions .
  • Electron-donating groups (tert-butyl, methoxy) may stabilize intermediates but reduce electrophilicity, requiring optimized conditions .

Applications :

  • UV Filters : Methoxy and tert-butyl derivatives are precursors for avobenzone-like compounds .
  • Pharmaceutical Intermediates : Bromo and chloro derivatives serve as building blocks for bioactive molecules (e.g., antitumor agents) .

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